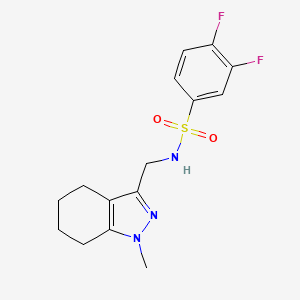![molecular formula C22H29N5O3 B2387229 9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 848754-43-8](/img/structure/B2387229.png)
9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of purine, a type of heterocyclic aromatic compound that forms the structural foundation of nucleic acids like DNA and RNA . Purines consist of a two-ring structure (a six-membered and a five-membered nitrogen-containing ring fused together) .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, appears to include a purine core (a two-ring structure with four nitrogen atoms and six carbon atoms forming a nine-membered double-ring system) . It also has various substituents including a 3,4-dimethylphenyl group, a 2-ethoxyethyl group, and two methyl groups.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties of purines include solubility in water and stability at physiological pH .Applications De Recherche Scientifique
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Compounds with similar structural features, such as fused heterocyclic compounds, exhibit interesting molecular structures characterized by planar fused-ring systems and specific hydrogen bonding patterns. These features are crucial for their potential applications in pharmaceuticals and materials science. For instance, the study of racemic and other heterocyclic molecules reveals their crystalline structures, which are linked by N-H...O and C-H...π(arene) hydrogen bonds forming centrosymmetric dimers and chains (J. N. Low et al., 2004). Understanding these structural motifs is essential for the design of new materials and drugs.
Synthesis of Heterocyclic Compounds
The synthesis of polyfunctional fused heterocyclic compounds via reactions involving indene-1,3-diones is a significant area of research. These processes yield compounds with diverse functional groups that are pivotal for pharmacological applications (H. Hassaneen et al., 2003). Such synthetic methodologies contribute to the development of novel therapeutic agents with potential anti-inflammatory, antiviral, and anticancer properties.
Pharmacological Potential
Heterocyclic compounds, including pyrimido[2,1-f]purine derivatives, have been evaluated for their pharmacological properties, showing high affinity for various receptors. This research underlines the potential of these compounds in the development of drugs targeting specific receptors involved in diseases (Sławomir Jurczyk et al., 2004). The study of these interactions is vital for discovering new therapeutic agents.
Material Science Applications
The design and synthesis of novel compounds based on heterocyclic structures also have implications in materials science, particularly in the development of sensors and optical devices. For example, pyrimidine-phthalimide derivatives exhibit solid-state fluorescence and solvatochromism, making them potential candidates for optical, nonlinear optical (NLO), and pH-sensing applications (Han Yan et al., 2017). These properties are crucial for the advancement of sensing technologies and the fabrication of NLO devices.
Propriétés
IUPAC Name |
9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N5O3/c1-6-30-10-9-25-20(28)18-19(24(5)22(25)29)23-21-26(12-14(2)13-27(18)21)17-8-7-15(3)16(4)11-17/h7-8,11,14H,6,9-10,12-13H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LURZVZQWHSWMMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=C(C=C4)C)C)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(3-fluorophenyl)acetamide](/img/structure/B2387146.png)
![3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-morpholin-4-ylpropanamide](/img/structure/B2387147.png)

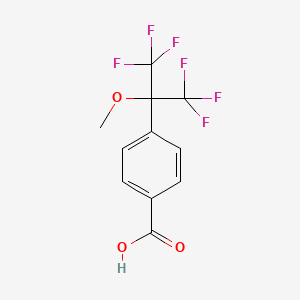
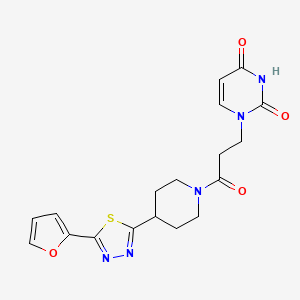
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2387151.png)
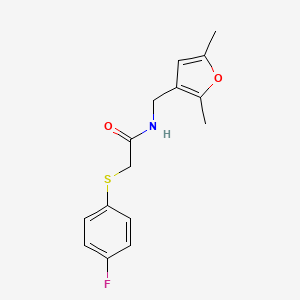
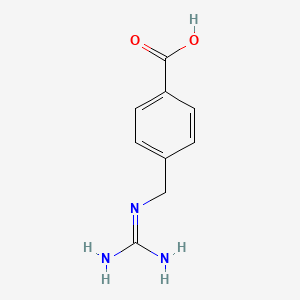
![2-(6-Cyclohexyl-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2387157.png)
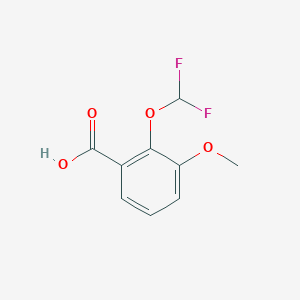
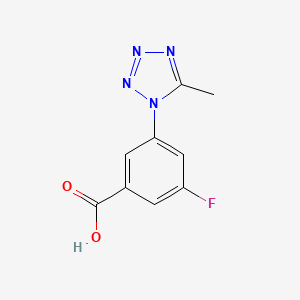
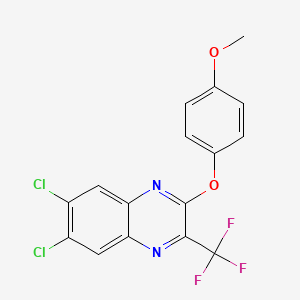
![N-(2,5-dimethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2387168.png)
